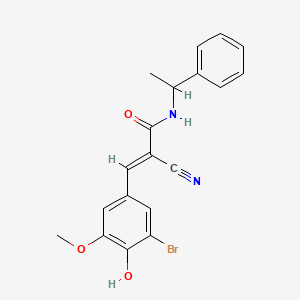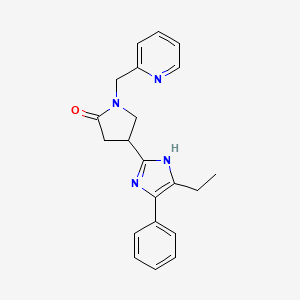![molecular formula C19H23N3O3 B3921814 1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3921814.png)
1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone
Descripción general
Descripción
1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone, also known as PPE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPE belongs to the pyrazole class of compounds and has been studied for its biological activity as an inhibitor of certain enzymes.
Mecanismo De Acción
1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone inhibits COX-2 by binding to the active site of the enzyme and preventing its activity. This inhibition leads to a decrease in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone in lab experiments is its specificity for COX-2 inhibition. This specificity allows researchers to study the effects of COX-2 inhibition without affecting other enzymes that may be involved in inflammation and pain. However, a limitation of using this compound is its relatively low potency compared to other COX-2 inhibitors, which may require higher concentrations of the compound in experiments.
Direcciones Futuras
Future research on 1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone could focus on improving its potency as a COX-2 inhibitor, as well as studying its effects in different animal models of inflammation and pain. Additionally, this compound could be studied for its potential use in combination with other drugs for the treatment of inflammatory conditions and cancer.
Aplicaciones Científicas De Investigación
1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone has been studied for its potential use as an inhibitor of certain enzymes, specifically, the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. Inhibiting COX-2 has potential therapeutic applications in the treatment of various inflammatory conditions, such as arthritis and cancer.
Propiedades
IUPAC Name |
1-[5-[2-(3-phenylpropyl)morpholine-4-carbonyl]-1H-pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(23)17-12-18(21-20-17)19(24)22-10-11-25-16(13-22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,12,16H,5,8-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATLQYNASSTFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3921734.png)

![6-methyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3921757.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3921770.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B3921785.png)
![2-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-2-pyrazinylacetamide](/img/structure/B3921793.png)
![N-(3-hydroxyphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3921794.png)
![N-(2-hydroxy-4-nitrophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B3921822.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B3921831.png)
![N-isopropyl-5-{[(2-methoxybenzyl)(pyridin-3-ylmethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B3921838.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3921843.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanamine](/img/structure/B3921850.png)